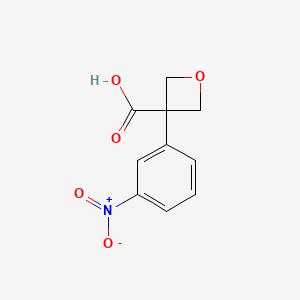

3-(3-Nitrophenyl)oxetane-3-carboxylic acid

Description

Historical Context of Oxetane Chemistry

The development of oxetane chemistry traces its origins to the pioneering work of Reboul in 1878, who first reported the parent oxetane structure, originally termed trimethylene oxide. This initial discovery established the foundation for what would eventually become a significant area of heterocyclic chemistry, though the field remained relatively dormant for many decades due to uncertain reactivity profiles and synthetic challenges. The first systematic synthesis of oxetanes was achieved through multi-step procedures involving basic elimination of halide or acyl radicals, which typically yielded products in low to moderate yields.

The evolution of oxetane chemistry accelerated significantly during the mid-20th century when Marshall completed the first synthesis of oxetan-3-one in 1952, providing a crucial building block for subsequent derivative preparation. This milestone enabled researchers to explore the unique properties of four-membered cyclic ethers more systematically. The period from the 1930s through the 1940s witnessed the development of essential synthetic methodologies, with the first polymerized oxetane being 3,3-bis(chloromethyl)oxetane, followed by various 3,3-disubstituted derivatives during the 1950s.

A significant breakthrough in oxetane synthesis methodology emerged with the development of simplified approaches. Schmoyer and Case reported a notably straightforward method involving the dissolution of diols in mineral acid, followed by introduction into heated base solutions and distillation of the resulting cyclic ether products. This method represented a substantial improvement over the complex multi-step procedures previously required. The recognition of oxetanes' potential in medicinal chemistry applications began to emerge in the 1960s, though widespread adoption remained limited due to concerns about ring stability and synthetic accessibility.

The modern renaissance of oxetane chemistry commenced in the late 20th and early 21st centuries, driven by increased understanding of structure-activity relationships and improved synthetic methodologies. Researchers began to appreciate the unique combination of stability under basic conditions and reactivity under acidic conditions that characterizes the oxetane ring system. This dual nature has proven particularly valuable in medicinal chemistry applications, where controlled reactivity is essential for therapeutic efficacy.

Structural Features of 3,3-Disubstituted Oxetanes

The structural architecture of 3,3-disubstituted oxetanes represents a unique combination of ring strain, electronic effects, and steric considerations that collectively determine their chemical behavior and synthetic utility. The oxetane ring system possesses a four-membered structure with three carbon atoms and one oxygen atom, creating significant ring strain that contributes to the distinctive reactivity profile of these compounds. The ring strain in unsubstituted oxetane has been quantified at 107 kilojoules per mole, which is substantially higher than larger ring systems but lower than the highly strained three-membered epoxide rings.

The 3,3-disubstitution pattern introduces several important structural considerations that distinguish these compounds from their monosubstituted or unsubstituted counterparts. The presence of two substituents at the 3-position creates a quaternary carbon center that significantly influences both the conformational preferences and the reactivity patterns of the molecule. This substitution pattern has been validated as an effective surrogate for gem-dimethyl functionality in medicinal chemistry applications, offering similar steric effects while providing enhanced polarity and reduced lipophilicity.

The three tetrahedral, sp³-hybridized carbon atoms within the oxetane ring impart increased three-dimensionality to the molecular structure, distinguishing it from planar aromatic systems and providing access to previously unexplored chemical space. This geometric feature has proven particularly valuable in drug discovery applications, where three-dimensional molecular architecture can lead to improved selectivity and reduced off-target effects. The compact nature of the oxetane ring allows for the introduction of significant steric bulk without substantially increasing molecular weight, a consideration of paramount importance in pharmaceutical development.

Electronic effects within 3,3-disubstituted oxetanes arise from the electron-withdrawing nature of the oxygen atom and the specific substituents present at the 3-position. The inductive electron-withdrawing effect of the oxetane ring has been shown to reduce the basicity of adjacent functional groups, with the magnitude of this effect being distance-dependent. This electronic modulation capability has been exploited in medicinal chemistry to fine-tune the properties of bioactive molecules, particularly in cases where basicity reduction is desired to improve pharmacokinetic profiles.

The stability profile of 3,3-disubstituted oxetanes under various reaction conditions has been extensively characterized through comprehensive experimental studies. These compounds demonstrate remarkable stability under basic conditions, with ring opening proceeding very slowly even in the presence of strong bases. Organolithium reagents and Grignard reagents require elevated temperatures and Lewis acid activation to achieve ring opening, indicating the robust nature of the 3,3-disubstituted oxetane framework under typical synthetic conditions.

Significance of the Nitrophenyl-Oxetane-Carboxylic Acid Scaffold

The 3-(3-Nitrophenyl)oxetane-3-carboxylic acid scaffold represents a sophisticated molecular architecture that combines three distinct functional elements, each contributing unique properties to the overall molecular behavior and synthetic utility. The integration of the nitrophenyl group, oxetane ring, and carboxylic acid functionality creates a multifaceted building block with enhanced versatility for chemical transformations and potential biological applications. This particular substitution pattern exemplifies the modern approach to heterocyclic design, where multiple functional groups are strategically positioned to provide complementary reactivity and property modulation.

The nitrophenyl substituent introduces significant electronic effects through its strong electron-withdrawing character, which influences both the reactivity of the oxetane ring and the acidity of the carboxylic acid group. The nitro group's electron-withdrawing properties enhance the electrophilic character of the compound, making it more susceptible to nucleophilic attack at appropriate sites while simultaneously stabilizing the oxetane ring against unwanted ring-opening reactions under neutral and basic conditions. This electronic modulation has been demonstrated to be crucial for controlling the reactivity profile of functionalized oxetanes in synthetic applications.

The positioning of the nitrophenyl group at the 3-position of the oxetane ring creates a sterically demanding environment that influences the conformational preferences of the molecule. This steric effect, combined with the electronic influence of the nitro group, contributes to the overall stability of the compound while maintaining sufficient reactivity for synthetic transformations. The aromatic ring provides additional opportunities for derivatization through electrophilic aromatic substitution reactions, expanding the synthetic utility of the scaffold.

The carboxylic acid functionality serves multiple roles within the molecular framework, providing a handle for further chemical elaboration while contributing to the overall polarity and hydrogen-bonding capacity of the molecule. The presence of the carboxylic acid group has been shown to be compatible with the oxetane core, with ring-opening reactions observed only under specific harsh conditions rather than during routine synthetic manipulations. This compatibility enables the use of the compound as a stable building block in multi-step synthetic sequences.

The combination of these three functional elements creates a scaffold with unique properties that distinguish it from simpler oxetane derivatives. The enhanced polarity resulting from both the nitro group and carboxylic acid functionality contributes to improved aqueous solubility compared to purely hydrocarbon-substituted oxetanes, while the maintained three-dimensional character provides advantages in biological systems where specific geometric requirements must be met.

Current State of Research on Functionalized Oxetanes

Contemporary research in functionalized oxetane chemistry has experienced unprecedented growth, driven by recognition of these compounds' unique properties and their potential applications in diverse fields including medicinal chemistry, materials science, and synthetic methodology development. The field has evolved from early concerns about synthetic accessibility and ring stability to a sophisticated understanding of structure-reactivity relationships and practical synthetic approaches for complex oxetane derivatives.

Recent comprehensive studies have systematically evaluated the tolerance of oxetane cores toward the reaction conditions commonly employed in organic and medicinal chemistry toolboxes. These investigations have encompassed over 30 different transformations, including oxidation, reduction, alkylation, acylation, nucleophilic substitution, carbon-carbon bond formation, hydrolysis, and protecting group cleavage reactions. The results of these studies have generated detailed stability profiles that provide crucial guidance for synthetic chemists working with oxetane-containing molecules.

The development of scalable synthetic methodologies has emerged as a critical focus area, with researchers successfully demonstrating the feasibility of kilogram-scale synthesis of key oxetane building blocks. These efforts have addressed practical concerns about the commercial viability of oxetane-based drug candidates and have established reliable protocols for large-scale preparation of functionalized derivatives. The optimization of synthetic routes has included careful consideration of potential ring instability issues and the development of conditions that maintain oxetane integrity throughout multi-step synthetic sequences.

| Transformation Type | Success Rate | Typical Conditions | Ring Stability |

|---|---|---|---|

| Oxidation Reactions | >85% | Mild oxidants, neutral pH | Excellent |

| Reduction Reactions | >90% | Standard reducing agents | Excellent |

| Alkylation Reactions | >80% | Basic conditions, moderate temperature | Good |

| Acylation Reactions | >85% | Standard acylating agents | Excellent |

| Nucleophilic Substitution | >75% | Depends on nucleophile strength | Variable |

The pharmaceutical industry has increasingly recognized the value of oxetane motifs in drug discovery campaigns, with numerous clinical and preclinical candidates incorporating oxetane rings as key structural elements. The unique properties of oxetanes, including their compact size, marked polarity, and three-dimensional character, have proven particularly valuable for addressing common drug development challenges such as metabolic stability, aqueous solubility, and target selectivity.

Research into oxetane-containing natural products has revealed the presence of these ring systems in various biologically active compounds, with paclitaxel (Taxol) representing the most prominent example of a therapeutically important oxetane-containing molecule. The success of paclitaxel as an anticancer agent has provided validation for the biological relevance of oxetane-containing structures and has stimulated further investigation into the development of oxetane-based therapeutics.

Synthetic methodology development has focused on expanding the range of available oxetane derivatives through improved synthetic routes and novel functionalization strategies. Recent advances have included the development of stereoselective synthesis methods, late-stage functionalization protocols, and strategies for introducing oxetane rings into complex molecular frameworks. These methodological improvements have significantly enhanced the accessibility of diverse oxetane derivatives and have facilitated their incorporation into drug discovery programs.

The current research landscape also encompasses detailed mechanistic studies aimed at understanding the fundamental reactivity patterns of functionalized oxetanes. These investigations have provided insights into the factors governing ring stability, the influence of substituents on reactivity, and the optimal conditions for various transformations. The accumulated knowledge from these studies has enabled more rational design approaches and has reduced the empirical nature of oxetane chemistry development.

Properties

IUPAC Name |

3-(3-nitrophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-2-1-3-8(4-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXBBJGVGNFHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Nitrophenyl)oxetane-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrophenol with appropriate reagents that facilitate the formation of the oxetane ring. The process may include steps such as:

- Formation of the Oxetane Ring : Utilizing cyclic anhydrides or specific alkylating agents.

- Carboxylation : Introducing the carboxylic acid functional group through reactions such as hydrolysis or carbon dioxide fixation.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer properties and potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it was tested against several cancer cell lines, including:

- HCT15 : Human colon cancer cells

- MDA-MB-231 : Human breast cancer cells

- PC-3 : Prostate cancer cells

The results indicated that this compound exhibits significant cytotoxicity, with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HCT15 | 2.5 |

| MDA-MB-231 | 4.0 |

| PC-3 | 3.2 |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of NF-κB Pathway : This pathway is crucial for cell survival and proliferation; inhibition could lead to increased apoptosis in cancer cells .

- Interaction with Cellular Targets : Potential binding to proteins involved in cell cycle regulation and apoptosis, similar to other compounds containing oxetane moieties .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- In Vitro Studies : Evaluated against a panel of cancer cell lines; results showed selective toxicity towards malignant cells while sparing normal cells.

- Animal Models : Preliminary studies in murine models demonstrated reduced tumor growth rates when treated with the compound, indicating its potential for further development into a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

The oxetane moiety has been recognized for its role in drug design due to its ability to influence pharmacokinetic properties. Recent studies have highlighted its incorporation into potential drug candidates aimed at treating various conditions, including pain management and antimicrobial applications .

- Case Study : The use of oxetanes in the development of analgesics has shown promise, with compounds exhibiting improved efficacy compared to traditional analgesics. For instance, derivatives of 3-(3-nitrophenyl)oxetane-3-carboxylic acid have been evaluated for their ability to modulate pain pathways effectively.

Agrochemicals

The compound's reactivity and structural features make it a suitable candidate for agrochemical applications. Research indicates that oxetane derivatives can act as herbicides or insecticides, providing a new avenue for crop protection strategies .

- Case Study : A study demonstrated that specific derivatives of oxetane-3-carboxylic acids exhibited significant herbicidal activity against common agricultural weeds, suggesting their potential utility in sustainable agriculture.

Data Table: Comparison of Applications

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Medicinal Chemistry | This compound | Enhanced analgesic properties; potential for pain management |

| Agrochemicals | Oxetane derivatives | Significant herbicidal activity; potential for sustainable agriculture |

Comparison with Similar Compounds

The following sections compare 3-(3-nitrophenyl)oxetane-3-carboxylic acid with structurally related oxetane derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Nitro vs. Halogen Substituents : The nitro group induces greater acidity in the carboxylic acid compared to fluorine or chlorine due to its stronger electron-withdrawing nature.

- Positional Effects : Para-substituted nitro derivatives (e.g., 3-(4-nitrophenyl)) may exhibit distinct reactivity in synthetic pathways due to reduced steric hindrance compared to meta-substituted analogs .

- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 3-(3-methoxyphenyl)) are less acidic but may offer improved solubility in polar solvents .

Physicochemical Properties

Available data for selected analogs:

- 3-(4-Nitrophenyl)oxetane-3-carboxylic acid : Purity ≥98%, long-term storage recommended under inert conditions .

- 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid : Predicted density = 1.294 g/cm³, boiling point = 394.2°C, pKa = 3.32 .

The target compound’s meta-nitro substituent likely results in higher melting points and lower solubility in nonpolar solvents compared to methoxy or halogenated analogs.

Preparation Methods

Reaction Conditions and Catalysts

- Starting Material: 3-(3-Nitrophenyl)oxetane-3-methanol (a 3-hydroxymethyl-oxetane derivative with a 3-nitrophenyl substituent).

- Catalysts: Activated charcoal-supported palladium (5% Pd) or platinum catalysts.

- Activators: Trace amounts of bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) can be added to enhance the catalytic activity.

- Reaction Medium: Aqueous sodium hydroxide solution (alkaline medium, typically 1.2M to 2.2M).

- Temperature: Approximately 80°C.

- Pressure: Atmospheric pressure with oxygen or air as the oxidant.

- Reaction Time: Varies from 90 minutes to 3 hours depending on substrate concentration and catalyst loading.

Reaction Mechanism

The process involves the oxidation of the hydroxymethyl group (-CH2OH) on the oxetane ring to the corresponding carboxyl group (-COOH) by oxygen in the presence of the catalyst. The catalyst facilitates the transfer of oxygen to the substrate, with the alkaline medium promoting deprotonation and stabilization of intermediates.

Workup and Purification

- After oxygen uptake ceases (monitored by oxygen consumption), the catalyst is removed by filtration.

- The reaction mixture is acidified to pH ~1 using sulfuric acid.

- The product is extracted with organic solvents such as methyl isobutyl ketone or methylene chloride.

- The crude acid can be recrystallized from ligroin or other suitable solvents to achieve high purity.

Specific Example: Preparation of 3-(3-Nitrophenyl)oxetane-3-carboxylic Acid

While direct literature examples specifically for this compound are limited, the preparation closely follows the established catalytic oxidation protocols for substituted 3-hydroxymethyl-oxetanes.

| Parameter | Typical Value/Condition |

|---|---|

| Substrate | 3-(3-Nitrophenyl)oxetane-3-methanol |

| Catalyst | 5% Pd on activated charcoal, 1 g per 0.1 mol substrate |

| Activator | Bi(NO3)3·5H2O, 0.03 g per 0.1 mol substrate |

| Base | 2.2 M NaOH aqueous solution |

| Temperature | 80°C |

| Oxygen Pressure | Atmospheric (1 bar) |

| Reaction Time | 2–3 hours |

| Yield | ~95–99% (based on analogous substrates) |

| Purity | >99% after recrystallization |

| Isolation | Acidification, extraction with methyl isobutyl ketone, recrystallization |

Advantages of the Catalytic Oxidation Method

- High Yield and Purity: The method affords oxetane-3-carboxylic acids in yields up to 99% with minimal impurities.

- Mild Conditions: Reaction proceeds at moderate temperature and atmospheric pressure.

- Catalyst Reusability: The palladium catalyst can be recovered and reused with only slight decrease in activity.

- Scalability: The process is amenable to scale-up due to straightforward workup and inexpensive reagents.

- Avoidance of Multistep Synthesis: Unlike older methods involving dehydrogenation and ester hydrolysis, this method is a one-pot oxidation.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Drawbacks |

|---|---|---|---|---|

| Multistep dehydrogenation + saponification | Requires copper/chromium/barium catalysts, multiple steps | Low to moderate | Moderate | Complex, low yield, impure mixtures |

| Catalytic oxidation with Pd/Pt | One-step oxidation, mild conditions | 95–99 | >99 | Requires oxygen supply, catalyst cost |

| Chemical oxidants (e.g., KMnO4) | Harsh conditions, overoxidation risk | Variable | Variable | Side reactions, lower selectivity |

Research Findings and Optimization Notes

- Catalyst Composition: Palladium on activated charcoal is preferred due to high activity and ease of separation.

- Activators: Small amounts of bismuth nitrate improve oxygen uptake and reaction rate.

- Base Concentration: Sodium hydroxide concentration influences solubility and reaction kinetics; 2.2 M is optimal.

- Temperature Control: Maintaining 80°C balances reaction speed and prevents decomposition/polymerization of oxetane acids.

- Oxygen Monitoring: Reaction progress can be precisely tracked by measuring oxygen consumption, ensuring complete oxidation without overoxidation.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Nitrophenyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via oxidation of 3-hydroxymethyl-oxetane precursors using palladium or platinum catalysts in alkaline conditions, as demonstrated for structurally analogous oxetane derivatives . However, the nitro group’s electron-withdrawing nature may necessitate modified reaction parameters (e.g., longer reaction times or adjusted catalyst loading). Alternative routes include nucleophilic substitution of oxetane intermediates with 3-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions, though this requires rigorous anhydrous conditions . Key factors affecting yield include:

- Catalyst selection : Pd(OAc)₂ offers higher efficiency for nitroaryl coupling compared to Pt .

- Temperature control : Excessive heat may induce isomerization of the oxetane ring .

- Purification : Acid-base extraction or column chromatography is recommended to isolate the carboxylic acid product .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxetane ring integrity and nitro group position. The deshielded proton adjacent to the nitro group typically appears at δ 8.0–8.5 ppm .

- IR Spectroscopy : Stretching vibrations for the nitro group (1520–1350 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) validate functional groups .

- HPLC-MS : Ensures purity (>95%) and detects potential byproducts like isomerized oxetane derivatives .

Q. How should researchers address stability concerns during storage and handling?

Methodological Answer: The compound is prone to thermal decomposition and isomerization due to the strained oxetane ring. Recommended protocols:

- Storage : Seal in anhydrous containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid nitro group reduction .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro-substituted oxetane ring in cross-coupling reactions?

Methodological Answer: The nitro group acts as a meta-directing electrophile, influencing regioselectivity in reactions like Buchwald-Hartwig amination. Computational studies (DFT) suggest that the oxetane’s ring strain lowers the activation energy for nucleophilic attack at the carbonyl carbon . Key considerations:

- Electronic effects : The nitro group reduces electron density on the oxetane, favoring SN2 mechanisms over SN1 .

- Steric hindrance : The 3-nitrophenyl group may impede access to the oxetane’s β-carbon, necessitating bulky ligands (e.g., XPhos) to enhance coupling efficiency .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict interactions with biological targets (e.g., enzymes or receptors):

- Pharmacophore mapping : The nitro and carboxylic acid groups form hydrogen bonds with active-site residues (e.g., Tyr, Lys) .

- ADMET profiling : Predict solubility (LogP ≈ 1.5) and metabolic stability using tools like SwissADME .

- SAR studies : Replace the nitro group with cyano or trifluoromethyl to modulate electron density and steric bulk .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from subtle variations in reaction conditions or analytical calibration:

- Reproducibility checks : Validate protocols using high-purity reagents (e.g., Pd catalysts with ≥99.9% purity) .

- Standardized NMR calibration : Use internal standards (e.g., TMS) and deuterated solvents to ensure consistency .

- Collaborative validation : Cross-reference data with independent labs or databases like PubChem .

Q. What strategies mitigate hazards associated with nitro-containing oxetanes?

Methodological Answer: The compound’s GHS classification (H302, H315, H319, H335) mandates stringent safety protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.